1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNAYFRYNMKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with a bifuran derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran oxides, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has a distinctive structure that combines a bifuran moiety with a chlorobenzyl group. Its molecular formula is , with a molecular weight of approximately 288.76 g/mol. The synthesis typically involves the reaction of 4-chlorobenzyl isocyanate with a bifuran derivative under controlled conditions:
- Reactants : 4-chlorobenzyl isocyanate + [2,2'-Bifuran]-5-ylmethylamine
- Conditions : Catalysts and specific solvents are used to enhance reaction efficiency.
This method allows for significant yields suitable for further biological evaluation and application in research.
Chemistry
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea serves as a valuable building block in organic synthesis. Its unique structural characteristics enable the formation of more complex molecules, making it useful in the development of new chemical entities.
Biology
The compound has been investigated for its potential biological activities, particularly in:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.
- Anticancer Potential : Research indicates that the compound may interact with specific cellular targets, leading to inhibition of cancer cell proliferation.
The mechanism of action is believed to involve interactions with enzymes or receptors, which modulate biological pathways relevant to disease processes.
Medicine
Ongoing research is exploring its potential as a therapeutic agent. The unique combination of the bifuran and chlorobenzyl groups may confer distinct pharmacological properties that could be harnessed in drug development.
Industrial Applications
In addition to its research applications, this compound may find utility in various industrial contexts:
- Material Science : The compound could be employed in the development of new materials with tailored properties.
- Chemical Manufacturing : Its role as an intermediate in the synthesis of other compounds adds value in industrial chemical production.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets. The bifuran and chlorobenzyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
- 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea: Contains a bifuran-methyl group linked to the urea nitrogen. Features a 4-chlorobenzyl substituent.
- MK-886 (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid): Includes an indole core with a thioether linkage and a propanoic acid group. The carboxylic acid moiety facilitates ionic interactions with 5-LO-activating protein (FLAP), critical for its inhibitory activity .
Functional Implications
- Target Selectivity: MK-886 binds FLAP, disrupting 5-LO/FLAP interactions and inhibiting leukotriene biosynthesis, which is pivotal in inflammation and pulmonary hypertension .
- Pharmacokinetics :
MK-886’s carboxylic acid enhances solubility but may limit oral bioavailability due to ionization at physiological pH. The urea compound’s neutral urea group and lipophilic bifuran could improve membrane permeability and CNS penetration.
Data Table Summarizing Key Comparative Parameters
Research Findings from Preclinical and Clinical Studies
MK-886 :
- Demonstrated efficacy in reducing pulmonary vascular reactivity and chronic hypoxic pulmonary hypertension in rodent models via FLAP inhibition .
- Orally active with dose-dependent suppression of leukotriene synthesis, but long-term use may cause gastrointestinal side effects due to its acidic group .
- This compound: No direct preclinical or clinical data are available. However, urea derivatives are frequently explored as kinase or protease inhibitors. The bifuran moiety may enhance binding to aromatic residues in enzyme active sites, while the 4-chlorobenzyl group could mimic MK-886’s chlorobenzyl-FLAP interaction .
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bifuran moiety and a chlorobenzyl group, which may contribute to its unique interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 4-chlorobenzyl isocyanate with a bifuran derivative under controlled conditions. Key parameters include temperature, solvent choice, and reaction time to ensure high yield and purity. The reaction can be summarized as follows:
- Reactants : 4-chlorobenzyl isocyanate + [2,2'-Bifuran]-5-ylmethylamine
- Conditions : Use of catalysts and specific solvents to enhance reaction efficiency.
- Yield : Optimization leads to significant yields suitable for further biological evaluation .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The bifuran and chlorobenzyl groups play critical roles in binding affinity and selectivity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors affecting signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of urea compounds often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| HCT116 (Colorectal) | 25.1 | Induction of apoptosis |
| MDA-MB-435 (Breast) | 15.1 | Cell cycle arrest at G0/G1 |
| A549 (Lung) | 28.7 | Inhibition of PI3K/mTOR pathway |
These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics .
Antimicrobial Activity
Compounds with urea moieties have been studied for their antimicrobial properties. Preliminary data suggest that this compound could exhibit antibacterial and antifungal activities, although specific studies are needed to quantify these effects.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of urea derivatives that include structural analogs of this compound:
-
Study on Anticancer Activity :
- Derivatives were tested against various cancer cell lines.
- Results indicated selective cytotoxicity towards cancer cells over normal cells.
- Evaluation of Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
